Perylene water
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylene water is typically synthesized by reacting perylene dianhydride with aliphatic amines. This reaction can be carried out at temperatures ranging from 20 to 60 degrees Celsius using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in solvents like dimethylformamide or dimethyl sulfoxide . Another method involves incorporating ionic or non-ionic substituents with multiple polar groups into the bay-region, imide, or ortho-positions of perylenediimides .
Industrial Production Methods: Industrial production of this compound often involves the “Langhals method,” which reacts perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines in molten imidazole at temperatures between 140 and 180 degrees Celsius, using zinc acetate as a catalyst . This method is known for its reliability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Perylene water undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced by alkali metals to form deeply colored radical anions and dianions . It also participates in photochemical transformations, such as forming molecular photocatalysts for hydrogen evolution reactions in the presence of platinum salts and sunlight .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkali metals for reduction and platinum salts for photochemical transformations . The conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to 180 degrees Celsius .
Major Products: The major products formed from these reactions include radical anions, dianions, and molecular photocatalysts .
Scientific Research Applications
Perylene water has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and in the development of dyes and pigments . In biology and medicine, it is employed in bioimaging, biosensing, and photodynamic therapy due to its high fluorescence intensity and biocompatibility . Industrially, it is used in the production of organic photoconductors and as a blue-emitting dopant material in organic light-emitting diodes .
Mechanism of Action
The mechanism of action of perylene water involves its unique optical properties. For instance, in pH probing, perylene diimide-based molecules exhibit changes in color and fluorescence in response to pH variations . In photocatalytic applications, perylene diimide derivatives facilitate charge separation and energy storage due to their long excited-state lifetimes .
Comparison with Similar Compounds
Perylene water is often compared with other polycyclic aromatic hydrocarbons like naphthalene and anthracene. Unlike these compounds, this compound has higher fluorescence intensity and better photostability . Similar compounds include perylenemonoimide and other perylenediimide derivatives, which share similar optical properties but differ in their solubility and functionalization .
List of Similar Compounds
- Perylenemonoimide
- Naphthalene
- Anthracene
- Other perylenediimide derivatives
This compound stands out due to its unique combination of high fluorescence intensity, photostability, and biocompatibility, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
195005-89-1 |
---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
perylene;hydrate |
InChI |
InChI=1S/C20H12.H2O/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;/h1-12H;1H2 |
InChI Key |
XOEXCUULVHWLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2.O |
Origin of Product |
United States |
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